

solubility of 2,4-Dichloro-5-isopropoxylaniline in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dichloro-5-isopropoxylaniline**

Cat. No.: **B1580495**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2,4-Dichloro-5-isopropoxylaniline** in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of **2,4-Dichloro-5-isopropoxylaniline** (CAS No. 41200-96-8), a key intermediate in the pharmaceutical and agrochemical industries.^{[1][2][3]} Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, provides a robust framework for its experimental determination, and offers expert insights into solvent selection for synthesis and purification processes.

Compound Overview and Significance

2,4-Dichloro-5-isopropoxylaniline is a substituted aromatic amine whose utility is well-established in the synthesis of a variety of target molecules, including dyes, potential antimicrobial agents, and notably, herbicides such as Oxadiazon.^{[1][2][3]} The efficiency of synthetic reactions, the success of purification and crystallization, and the development of stable formulations are all critically dependent on a thorough understanding of the compound's interaction with various solvents. This guide serves as a practical resource for researchers, chemists, and drug development professionals to navigate the challenges of solvent selection and solubility determination.

Physicochemical Profile

A molecule's solubility is intrinsically linked to its physical and chemical properties. The characteristics of **2,4-Dichloro-5-isopropoxyaniline**, summarized in Table 1, provide the basis for predicting its behavior in different solvent systems. The presence of two chlorine atoms and an isopropoxy group on the benzene ring, combined with a primary amine, creates a molecule with mixed polarity, influencing its solubility profile.

Property	Value	Source(s)
CAS Number	41200-96-8	[1] [2] [4]
Molecular Formula	C ₉ H ₁₁ Cl ₂ NO	[1] [4]
Molecular Weight	220.11 g/mol	[1]
Appearance	Cream to yellow crystalline powder or oily liquid	[1] [2] [3]
Melting Point	39.0 – 45.0 °C	[1] [2] [4]
Boiling Point	110 – 112 °C @ 0.2 mmHg	[1] [2]
SMILES	CC(C)OC1=CC(N)=C(Cl)C=C1Cl	[1] [4]
InChI Key	RWRWIICNMOKBIQ-UHFFFAOYSA-N	[1] [4]

Theoretical Solubility Assessment in Common Organic Solvents

The guiding principle of "like dissolves like" provides a strong foundation for predicting solubility.^[5] The molecular structure of **2,4-Dichloro-5-isopropoxyaniline** features:

- Polar groups: The primary amine (-NH₂) and the ether oxygen (-O-) can participate in hydrogen bonding with protic solvents.
- Nonpolar regions: The dichlorinated benzene ring and the isopropyl group contribute to its affinity for nonpolar or moderately polar environments.

This duality suggests that the compound will exhibit a broad range of solubilities. General assessments indicate it is soluble in polar solvents like alcohol and chloroform and insoluble in water.^{[1][2]} Table 2 provides a more detailed qualitative prediction of solubility across a spectrum of common laboratory solvents, grounded in these structural features.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The amine and ether groups can act as hydrogen bond acceptors, and the amine can also be a donor, leading to strong interactions with solvents that have -OH groups.
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF)	High to Medium	These solvents can accept hydrogen bonds from the amine group and interact via dipole-dipole forces. The lack of a donor hydrogen on the solvent may slightly reduce solubility compared to protic solvents.
Chlorinated	Dichloromethane (DCM), Chloroform	High	The polarity of these solvents is well-suited to dissolve the dichlorobenzene core, and they can interact favorably with the entire molecule. Chloroform is explicitly mentioned as a good solvent. [2]
Ethers	Diethyl Ether	Medium to Low	While containing an ether linkage, the overall nonpolar character of diethyl

			ether may limit its ability to effectively solvate the polar amine group.
Aromatic	Toluene, Benzene	Medium to Low	The aromatic ring of the solvents will interact favorably with the compound's benzene ring (π - π stacking), but their nonpolar nature will poorly solvate the amine group.
Nonpolar	Hexanes, Heptane	Poor	The strong intermolecular forces within the crystalline solid (or the polarity of the liquid) are unlikely to be overcome by the weak van der Waals forces offered by nonpolar alkane solvents.

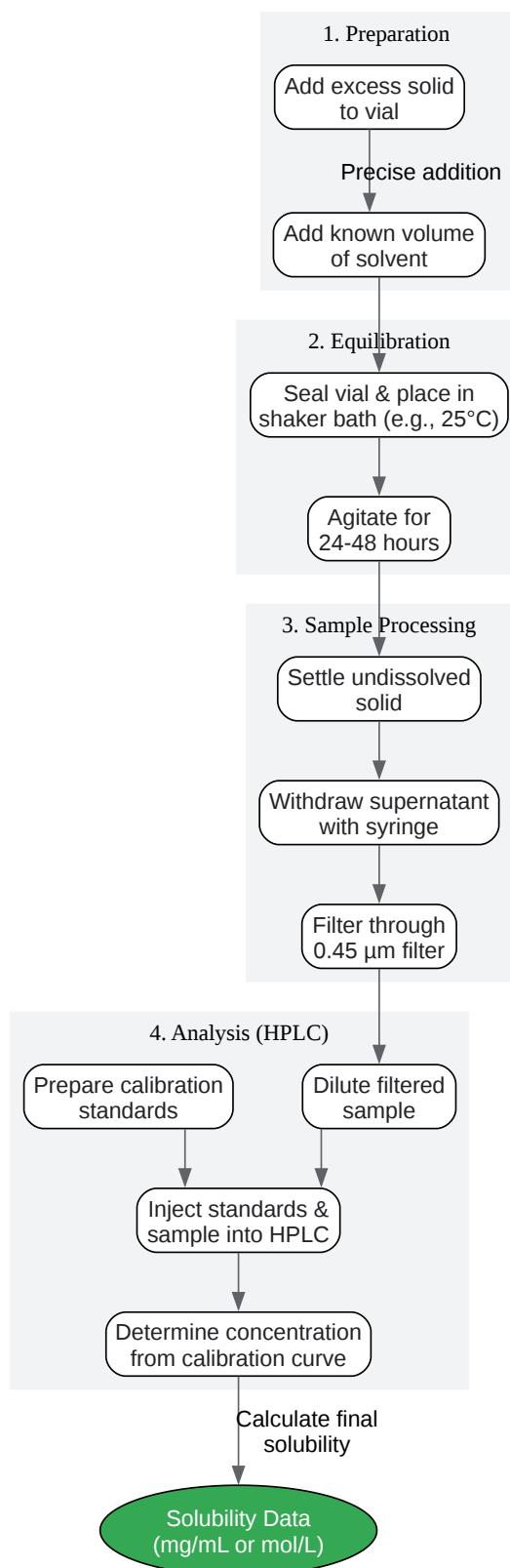
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To move beyond theoretical assessment, quantitative experimental determination is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.^[5]

Causality Behind the Method

This method is designed to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true thermodynamic equilibrium solubility. Every

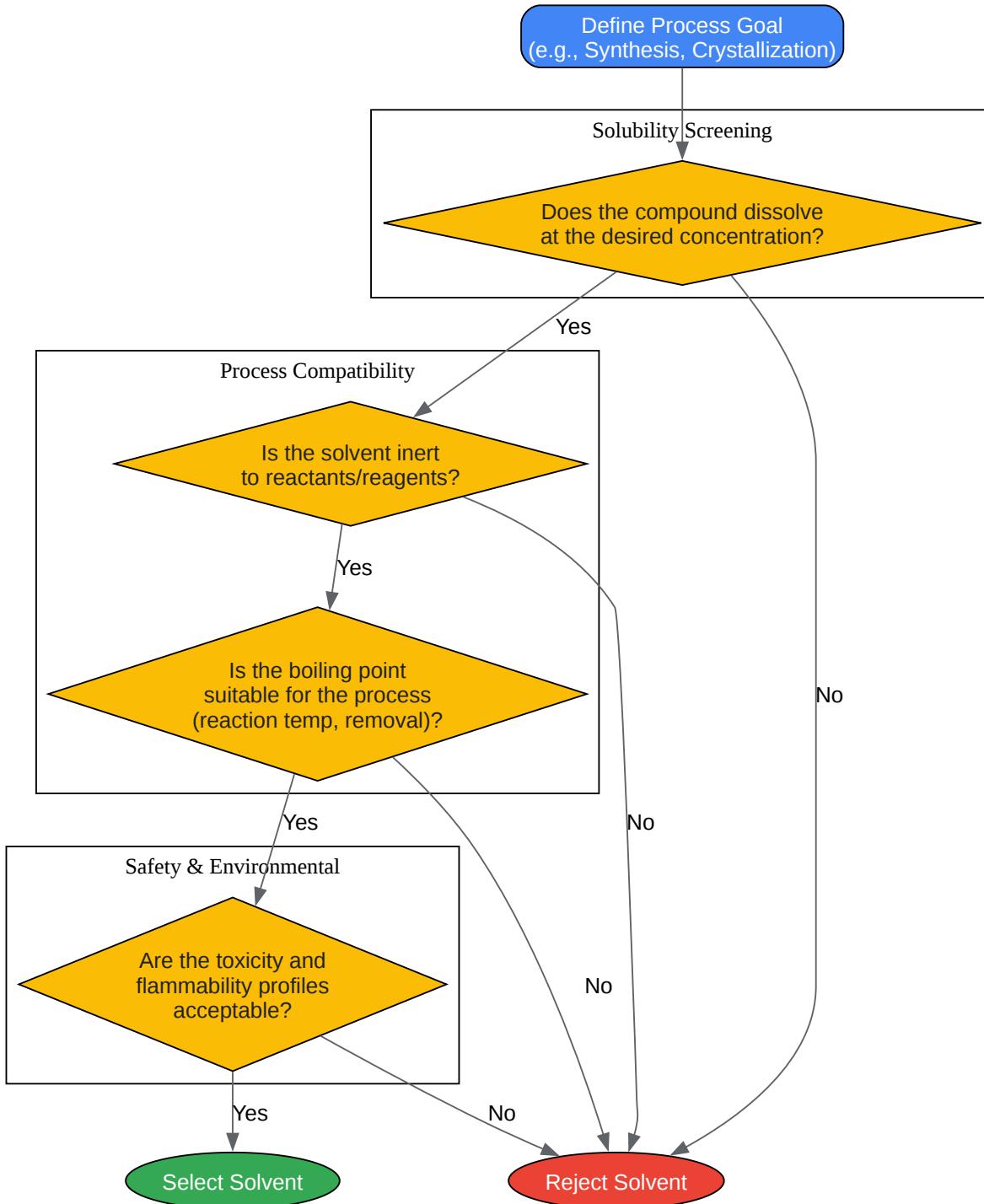
step is deliberate: using an excess of solid ensures saturation; constant agitation maximizes the solid-liquid surface area for faster equilibration; extended equilibration time guarantees the system has reached a stable state; and filtration of the supernatant prevents undissolved solid particles from artificially inflating the measured concentration.[\[6\]](#)


Step-by-Step Protocol

- Preparation:
 - Add an excess amount of solid **2,4-Dichloro-5-isopropoxyaniline** to several vials (e.g., 20 mL glass vials with screw caps). An excess is confirmed by the visible presence of undissolved solid throughout the experiment.
 - Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation, which would alter the concentration.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended to ensure equilibrium is fully established.[\[6\]](#)
- Sample Processing:
 - After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove any suspended microcrystals.
- Analysis (via High-Performance Liquid Chromatography - HPLC):

- Prepare a series of standard solutions of **2,4-Dichloro-5-isopropoxyaniline** of known concentrations in the chosen solvent.
- Accurately dilute a known volume of the saturated filtrate with the solvent to bring its concentration into the linear range of the calibration curve.
- Analyze the standard solutions and the diluted sample by HPLC, using a suitable stationary phase (e.g., C18) and mobile phase, with UV detection at an appropriate wavelength.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of the diluted sample from the calibration curve.

- Calculation:
 - Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
 - Express the final solubility in appropriate units, such as mg/mL or mol/L.


Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Logical Framework for Solvent Selection

The choice of a solvent is rarely based on solubility alone. It involves a multi-faceted decision process that balances solubility with other critical factors such as reaction compatibility, boiling point (for ease of removal), safety, and environmental impact. The diagram below illustrates a logical approach to solvent selection for a process involving **2,4-Dichloro-5-isopropoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Decision-making framework for solvent selection.

Conclusion

While specific quantitative solubility data for **2,4-Dichloro-5-isopropoxyaniline** remains to be published, a robust scientific approach allows for its effective use in research and development. By understanding its physicochemical properties, researchers can make informed qualitative predictions about its solubility in a wide range of organic solvents. For quantitative needs, the detailed isothermal shake-flask protocol provided herein offers a self-validating system for generating reliable and accurate data. This guide empowers scientists and professionals to confidently select appropriate solvents and precisely measure solubility, facilitating more efficient synthesis, purification, and formulation of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,4-Dichloro-5-isopropoxyaniline (EVT-288634) | 41200-96-8 [evitachem.com]
- 2. chembk.com [chembk.com]
- 3. nbino.com [nbino.com]
- 4. 2,4-Dichloro-5-isopropoxyaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [solubility of 2,4-Dichloro-5-isopropoxyaniline in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580495#solubility-of-2-4-dichloro-5-isopropoxyaniline-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com